molecular formula C16H14ClN3S B11941325 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11941325
M. Wt: 315.8 g/mol
InChI Key: PHNWDYKOQPFBJK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorophenylhydrazine with phenylacetylene in the presence of a base, followed by cyclization and subsequent reaction with carbon disulfide. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or dimethylformamide

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-thiol

Uniqueness

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a carbothioamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS No. 153332-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3SC_{16}H_{14}ClN_3S with a molecular weight of 299.81 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound was evaluated against several bacterial strains using the agar diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Proteus mirabilis12

In these tests, the compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. A significant reduction in TNF-alpha and IL-6 levels was observed, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays demonstrated that it induced apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (μM) Mechanism
A54910Apoptosis induction
MCF715Caspase activation

Study 1: Synthesis and Biological Screening

A study conducted by Kale et al. synthesized various pyrazole derivatives, including the target compound. The synthesized compounds were screened for antimicrobial activity against multiple bacterial strains, demonstrating the effectiveness of chlorinated pyrazole derivatives in combating infections .

Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of this compound was assessed in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent against cancer .

Properties

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C16H14ClN3S/c17-13-8-6-11(7-9-13)14-10-15(20(19-14)16(18)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H2,18,21)

InChI Key

PHNWDYKOQPFBJK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=S)N)C3=CC=CC=C3

Origin of Product

United States

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